N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound featuring a unique combination of thiadiazole, benzo[d]thiazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiadiazole Ring: Starting with ethylthio-substituted precursors, the thiadiazole ring is formed through cyclization reactions involving sulfur and nitrogen sources under controlled conditions.
Synthesis of the Benzo[d]thiazole Moiety: This involves the condensation of appropriate aniline derivatives with sulfur sources, followed by cyclization.
Azetidine Ring Formation: The azetidine ring is introduced through cyclization reactions involving suitable amine and carboxylic acid derivatives.
Coupling Reactions: The final step involves coupling the thiadiazole and benzo[d]thiazole moieties with the azetidine ring, typically using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Automation and Control: Utilizing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: EDCI, DCC, in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity
Biology and Medicine
In biological and medicinal research, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial research.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiadiazole and benzo[d]thiazole moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering signal transduction pathways. The azetidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Shares the benzo[d]thiazole moiety but lacks the thiadiazole and azetidine rings.
5-ethylthio-1,3,4-thiadiazole derivatives: Similar thiadiazole core but different substituents.
Azetidine-3-carboxamide derivatives: Contains the azetidine ring but different substituents on the carboxamide group.
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)9-7-21(8-9)15-17-11-5-4-10(23-2)6-12(11)25-15/h4-6,9H,3,7-8H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSUQYIGGHUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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